Biological Synthesis of N-Lactoyl-Phenylalanine by CNDP2: A Technical Guide
Biological Synthesis of N-Lactoyl-Phenylalanine by CNDP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-lactoyl-phenylalanine (Lac-Phe) is a recently identified signaling metabolite that plays a significant role in regulating appetite and energy metabolism. This molecule is synthesized endogenously through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), which catalyzes the condensation of lactate and phenylalanine. This technical guide provides an in-depth overview of the biological synthesis of N-lactoyl-phenylalanine by CNDP2, offering detailed experimental protocols for its production and quantification. The guide is intended for researchers, scientists, and drug development professionals interested in the study and application of this important biomolecule.
Introduction
N-lactoyl-amino acids are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid.[1] Among these, N-lactoyl-phenylalanine (Lac-Phe) has garnered significant attention due to its role as a signaling molecule that can suppress appetite and is associated with physical exercise.[2] The primary enzyme responsible for the biosynthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[1][3] CNDP2, a member of the M20 metallopeptidase family, catalyzes the formation of N-lactoyl-amino acids through a process of reverse proteolysis, a reaction previously thought to be negligible in vivo.[1][3] This enzyme demonstrates a preference for hydrophobic amino acids and requires manganese ions (Mn²⁺) for its full activity.[3][4]
This guide details the methodologies for the biological synthesis of N-lactoyl-phenylalanine using recombinant CNDP2, including the expression and purification of the enzyme, the enzymatic synthesis protocol, and methods for the quantification of the product.
CNDP2-Mediated Synthesis of N-Lactoyl-Phenylalanine
The synthesis of N-lactoyl-phenylalanine by CNDP2 is a condensation reaction between L-lactate and L-phenylalanine. This reversible reaction is thermodynamically unfavorable under standard conditions; however, it is driven forward by the high intracellular concentrations of lactate and phenylalanine that can occur, for example, during strenuous physical exercise.[3]
Signaling Pathway and Logical Relationships
The production of N-lactoyl-phenylalanine is initiated by an increase in intracellular lactate and phenylalanine levels. CNDP2, a cytosolic enzyme, then catalyzes their condensation. The newly synthesized N-lactoyl-phenylalanine can then be secreted from the cell to act as a signaling molecule.
Experimental Protocols
This section provides detailed protocols for the key experiments required for the biological synthesis and analysis of N-lactoyl-phenylalanine.
Recombinant Human CNDP2 Expression and Purification
The following is a general protocol for the expression of His-tagged human CNDP2 in E. coli and its subsequent purification.
Materials:
-
Human CNDP2 cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His6-tag)
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E. coli expression strain (e.g., BL21(DE3))
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LB Broth and LB agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mM MnCl₂)
Protocol:
-
Transformation: Transform the CNDP2 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CNDP2 with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., centrifugal filters) and store at -80°C in aliquots.
Enzymatic Synthesis of N-Lactoyl-Phenylalanine
This protocol describes the in vitro synthesis of N-lactoyl-phenylalanine using purified recombinant CNDP2.
Materials:
-
Purified recombinant human CNDP2
-
L-Lactic acid sodium salt
-
L-Phenylalanine
-
Reaction Buffer (25 mM Tris-HCl, pH 7.4)
-
Manganese (II) chloride (MnCl₂) solution
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
10 mM L-Lactate
-
10 mM L-Phenylalanine
-
0.1 mM MnCl₂
-
1 µg purified CNDP2
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 24 hours, depending on the desired yield).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant can then be used for LC-MS/MS analysis.
Quantification of N-Lactoyl-Phenylalanine by LC-MS/MS
This protocol provides a general method for the quantification of N-lactoyl-phenylalanine in the reaction mixture.
Materials:
-
N-Lactoyl-phenylalanine standard
-
N-Lactoyl-phenylalanine-d5 (or other suitable internal standard)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
Protocol:
-
Sample Preparation: To the supernatant from the enzymatic reaction, add the internal standard (e.g., N-Lactoyl-phenylalanine-d5) to a final concentration of 1 µM.
-
LC Separation: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B.
-
MS/MS Detection: Use a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions for N-lactoyl-phenylalanine and its internal standard.
-
Quantification: Generate a standard curve using known concentrations of N-Lactoyl-phenylalanine and quantify the amount in the samples based on the peak area ratio to the internal standard.
Data Presentation
Quantitative Data
The following table summarizes the available quantitative data for the CNDP2-catalyzed synthesis of N-lactoyl-phenylalanine. It is important to note that while an equilibrium constant has been reported, detailed kinetic parameters for the forward synthesis reaction (Km, Vmax, kcat) are not yet available in the peer-reviewed literature.
| Parameter | Value | Reference |
| Equilibrium Constant (K) | 2.7 x 10⁻² M⁻¹ - 3.1 x 10⁻² M⁻¹ | [3] |
| Optimal pH | ~7.4 | [3] |
| Required Cofactor | Mn²⁺ | [3] |
| Km (L-Lactate) | Not Reported | - |
| Km (L-Phenylalanine) | Not Reported | - |
| Vmax | Not Reported | - |
| kcat | Not Reported | - |
Experimental Workflows and Logical Relationships
Experimental Workflow for Biological Synthesis and Analysis
The overall workflow for producing and analyzing N-lactoyl-phenylalanine involves several key stages, from the initial molecular biology steps to the final analytical quantification.
Conclusion
The biological synthesis of N-lactoyl-phenylalanine by CNDP2 represents a fascinating example of reverse proteolysis with significant physiological relevance. This technical guide provides a comprehensive framework for researchers to produce and study this important signaling molecule. While the fundamental enzymatic reaction is understood, further research is needed to fully elucidate the kinetic parameters of the synthesis reaction and to explore the broader substrate scope of CNDP2 in the context of N-lactoyl-amino acid formation. The methodologies outlined herein should serve as a valuable resource for advancing our understanding of this novel metabolic pathway and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The zinc form of carnosine dipeptidase 2 (CN2) has dipeptidase activity but its substrate specificity is different from that of the manganese form - PubMed [pubmed.ncbi.nlm.nih.gov]
